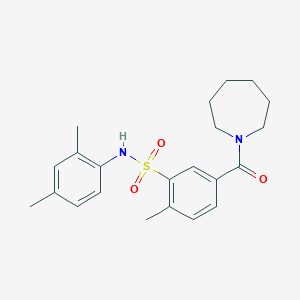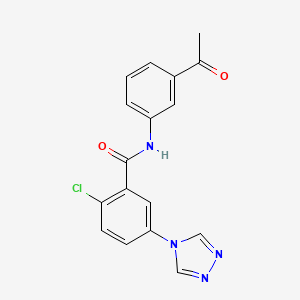
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide
Übersicht
Beschreibung
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to treat non-small cell lung cancer (NSCLC) patients who have developed resistance to first-line EGFR TKIs.
Wirkmechanismus
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a reversible inhibitor of EGFR TK activity, which selectively targets mutant forms of EGFR, including the T790M mutation. 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide binds to the ATP-binding site of EGFR, which prevents the phosphorylation of downstream signaling molecules and inhibits cell proliferation and survival.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of NSCLC cells in vitro and in vivo. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has demonstrated a high objective response rate and a prolonged progression-free survival in NSCLC patients with the T790M mutation. 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has also shown a favorable safety profile, with fewer adverse events compared to first-generation EGFR TKIs.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a highly selective and potent inhibitor of EGFR TK activity, which makes it an ideal tool for studying the role of EGFR signaling in cancer biology. However, the high cost and limited availability of 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the development of 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide. One direction is the investigation of combination therapies with other targeted agents or immune checkpoint inhibitors to overcome resistance mechanisms and improve treatment outcomes. Another direction is the development of biomarkers to identify NSCLC patients who are most likely to benefit from 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide therapy. Additionally, the optimization of the dosing schedule and the investigation of the long-term safety and efficacy of 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide are important areas of future research.
Wissenschaftliche Forschungsanwendungen
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials. In preclinical studies, 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide demonstrated potent and selective activity against EGFR mutations, including the T790M mutation, which is the most common mechanism of resistance to first-generation EGFR TKIs. In clinical studies, 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has shown promising results in NSCLC patients who have developed resistance to first-line EGFR TKIs. 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been approved by the FDA for the treatment of NSCLC patients with the T790M mutation.
Eigenschaften
IUPAC Name |
5-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-8-11-20(18(3)14-16)23-28(26,27)21-15-19(10-9-17(21)2)22(25)24-12-6-4-5-7-13-24/h8-11,14-15,23H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUNIXDIBQYZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-allyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B3507283.png)
![3-allyl-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3507288.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B3507293.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3507296.png)
![4-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}methyl)benzoic acid](/img/structure/B3507301.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B3507326.png)
![methyl 4-({N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3507340.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B3507364.png)
![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate](/img/structure/B3507367.png)
![3,4-dimethyl-1-(3-methylphenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B3507368.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3507375.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B3507382.png)
![methyl 2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}benzoate](/img/structure/B3507389.png)